[1-(2-chloro-7H-purin-6-yl)piperidin-3-yl](1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone
Description
The compound 1-(2-chloro-7H-purin-6-yl)piperidin-3-ylmethanone is a structurally complex molecule featuring a purine core modified with a chlorine substituent at position 2, a piperidine ring at position 6, and a 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane moiety linked via a methanone group. The purine scaffold is a hallmark of bioactive molecules, often implicated in nucleotide mimicry or kinase inhibition.
Properties
Molecular Formula |
C21H29ClN6O |
|---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
[1-(2-chloro-7H-purin-6-yl)piperidin-3-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone |
InChI |
InChI=1S/C21H29ClN6O/c1-20(2)7-14-8-21(3,10-20)11-28(14)18(29)13-5-4-6-27(9-13)17-15-16(24-12-23-15)25-19(22)26-17/h12-14H,4-11H2,1-3H3,(H,23,24,25,26) |
InChI Key |
FIDDQKRUIGHSCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC(C1)(CN2C(=O)C3CCCN(C3)C4=NC(=NC5=C4NC=N5)Cl)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-7H-purin-6-yl)piperidin-3-ylmethanone typically involves multi-step organic synthesis. The initial steps often include the preparation of the purine derivative, followed by the introduction of the piperidine ring. The final steps involve the formation of the bicyclic structure and the methanone linkage. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions are carefully controlled to minimize by-products and maximize the yield of the target compound.
Chemical Reactions Analysis
Chloropurine Substitution
The 2-chloro-7H-purin-6-yl group is prone to nucleophilic aromatic substitution (S<sub>N</sub>Ar) due to the electron-withdrawing chloride substituent. Potential reactions include:
-
Hydrolysis : Conversion to a hydroxypurine derivative under basic conditions.
-
Amination/Alkylation : Substitution with amines or alkoxides to form bioisosteric analogs.
Piperidine Ring Reactions
The piperidine ring may undergo:
-
Alkylation/Acylation : Electrophilic substitution at the nitrogen or α-carbons (e.g., acylation to form amides).
-
Reduction : Conversion to secondary amines via catalytic hydrogenation.
Bicyclooctane Moiety
The azabicyclo[3.2.1]octane fragment (structurally analogous to PubChem CID 16407622 ) shows:
-
Strain-Driven Reactivity : Potential for ring-opening reactions under acidic/basic conditions.
-
Cycloadditions : The bicyclic system could participate in [2+2] photocycloadditions, as observed in related azabicyclo systems .
Methanone Bridge
The ketone group allows for:
-
Nucleophilic Addition : Reaction with alcohols, amines, or Grignard reagents to form secondary alcohols, amines, or alkylated derivatives.
-
Reduction : Conversion to a methylene group (CH<sub>2</sub>) via catalytic hydrogenation or hydride reagents (e.g., NaBH<sub>4</sub>).
Reaction Pathways and Conditions
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Hydrolysis of Chloropurine | Basic aqueous solution, heat | Formation of hydroxypurine derivative |
| Amination of Chloropurine | Amine nucleophile, DMF, 60–100°C | Substituted purine (e.g., aminopurine) |
| Reduction of Piperidine | H<sub>2</sub>/Pd, ethyl acetate | Piperidine → secondary amine |
| Cycloaddition | UV irradiation (λ = 254 nm) | [2+2] Cycloadduct formation (bicyclooctane) |
| Ketone Reduction | NaBH<sub>4</sub>, EtOH | Methanone → methylene group |
Challenges and Considerations
-
Stability : The bicyclooctane moiety’s strain may lead to degradation under harsh conditions.
-
Selectivity : Competing reactivity between the chloropurine, piperidine, and methanone groups requires controlled reaction parameters.
Note : The compound’s exact reactivity profile may differ from analogs due to steric and electronic effects inherent to its unique structure.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent in treating various diseases. Its structure suggests that it may interact with biological targets such as enzymes and receptors.
Key Findings:
- Anticancer Activity: Preliminary studies suggest that derivatives of purine compounds can exhibit anticancer properties by inhibiting specific kinases involved in tumor growth and proliferation. The presence of the piperidine moiety may enhance bioavailability and target specificity .
| Compound | Target | Activity |
|---|---|---|
| 1-(2-chloro-7H-purin-6-yl)piperidin-3-ylmethanone | MerTK | Inhibition of tumor progression |
Pharmacological Applications
Research indicates that this compound may have significant implications in pharmacology, particularly in the modulation of neurotransmitter systems.
Key Insights:
- Neurotransmitter Modulation: The compound's piperidine structure is known to interact with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways. This could lead to applications in treating neurological disorders such as depression or schizophrenia .
Biological Evaluation
The biological evaluation of 1-(2-chloro-7H-purin-6-yl)piperidin-3-ylmethanone has included various assays to assess its efficacy and safety.
Case Studies:
- In Vitro Studies: Various studies have demonstrated the compound's ability to inhibit cell proliferation in cancer cell lines, suggesting a potential role as an anticancer agent.
- In Vivo Studies: Animal models have shown promising results regarding the analgesic properties of related piperidine derivatives, indicating that this compound may also possess pain-relieving effects .
Synthesis and Derivatives
The synthesis of this compound involves complex organic chemistry techniques that allow for the modification of its structure to enhance biological activity.
Synthesis Overview:
The synthesis typically involves:
- Formation of the piperidine ring.
- Introduction of the purine moiety through nucleophilic substitution reactions.
- Final modifications to optimize pharmacological properties.
Mechanism of Action
The mechanism of action of 1-(2-chloro-7H-purin-6-yl)piperidin-3-ylmethanone involves its interaction with specific molecular targets. The purine derivative can bind to nucleotide-binding sites, while the piperidine and bicyclic structures can interact with various proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Purine-Based Analogs
- Cladribine (2-chloro-2'-deoxyadenosine): Both compounds feature a 2-chloropurine moiety. Cladribine is a nucleoside analog used in leukemia and multiple sclerosis due to its incorporation into DNA, causing chain termination.
- Caffeine (1,3,7-trimethylpurine-2,6-dione) : While lacking the chloro substituent, caffeine’s purine backbone highlights the versatility of this scaffold. The target compound’s piperidine and azabicyclo groups may enhance binding specificity compared to caffeine’s simpler structure.
Piperidine-Containing Compounds
- 1-(2-Chloro-7H-purin-6-yl)piperidine : This simpler analog lacks the azabicyclo system. The addition of the 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane group in the target compound likely improves steric hindrance, reducing off-target interactions and enhancing bioavailability.
Azabicyclo Systems
- Quinuclidine (1-azabicyclo[2.2.2]octane): Used in anticholinergic drugs, quinuclidine’s rigid structure enhances receptor binding.
Hypothetical Data Table
| Property/Feature | Target Compound | Cladribine | 1-(2-Chloro-7H-purin-6-yl)piperidine |
|---|---|---|---|
| Molecular Weight (g/mol) | ~450 (estimated) | 285.7 | ~280 (estimated) |
| Key Functional Groups | 2-Cl purine, azabicyclo, piperidine | 2-Cl purine, deoxyribose | 2-Cl purine, piperidine |
| Solubility | Low (hydrophobic azabicyclo) | Moderate (polar sugar) | Moderate |
| Potential Targets | Kinases, GPCRs | DNA polymerase, kinases | Kinases, adenosine receptors |
Biological Activity
The compound 1-(2-chloro-7H-purin-6-yl)piperidin-3-ylmethanone is a synthetic derivative that exhibits significant biological activity, particularly in pharmacological contexts. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine moiety and a purine derivative. Its molecular formula is with a molecular weight of approximately 427.94 g/mol. The presence of the chloro group and the bicyclic structure contributes to its biological activity.
1. Enzyme Inhibition
Research indicates that compounds with similar piperidine structures often act as enzyme inhibitors. For instance, studies have shown that piperidine derivatives can inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. This inhibition can enhance cholinergic signaling, which is beneficial in treating neurodegenerative diseases like Alzheimer's disease .
2. Antimicrobial Activity
Compounds related to this structure have demonstrated antimicrobial properties against various pathogens. For example, piperidine derivatives have shown effectiveness against Candida auris, a significant fungal pathogen resistant to many antifungal agents . The mechanism involves disrupting the fungal cell membrane and inducing apoptosis.
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound and its analogs:
Case Study 1: Antifungal Efficacy
In a study evaluating novel piperidine derivatives against C. auris, compounds similar to 1-(2-chloro-7H-purin-6-yl)piperidin-3-ylmethanone were synthesized and tested for their antifungal activity. The results indicated that certain derivatives exhibited MIC values as low as 0.24 μg/mL, demonstrating their potential as effective antifungal agents .
Case Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective properties of piperidine derivatives in models of neurodegeneration. The compounds showed significant AChE inhibition, leading to improved cognitive function in animal models mimicking Alzheimer's disease symptoms .
Q & A
Q. What statistical approaches are recommended for analyzing dose-response data with high variability?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism.
- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude aberrant data points .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
